molecular formula C14H11ClINO2 B11170288 5-chloro-N-(2-iodophenyl)-2-methoxybenzamide

5-chloro-N-(2-iodophenyl)-2-methoxybenzamide

Cat. No.: B11170288
M. Wt: 387.60 g/mol
InChI Key: XQFINTPSCJRHFT-UHFFFAOYSA-N
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Description

5-chloro-N-(2-iodophenyl)-2-methoxybenzamide is an organic compound with the molecular formula C14H11ClINO2 This compound is characterized by the presence of a chloro group, an iodo group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-iodophenyl)-2-methoxybenzamide typically involves the following steps:

    Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Halogenation: The amino group is converted to a chloro group through halogenation.

    Coupling Reaction: Finally, the chloro compound is coupled with 2-iodoaniline to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-iodophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce corresponding carboxylic acids.

Scientific Research Applications

5-chloro-N-(2-iodophenyl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-iodophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The chloro and iodo groups can form halogen bonds with target molecules, while the methoxy group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-iodophenyl)-2-nitrobenzamide: Similar structure but with a nitro group instead of a methoxy group.

    5-chloro-N-(2-iodophenyl)pentanamide: Similar structure but with a pentanamide group instead of a methoxybenzamide group.

Uniqueness

5-chloro-N-(2-iodophenyl)-2-methoxybenzamide is unique due to the presence of both chloro and iodo groups, which can participate in a wide range of chemical reactions. The methoxy group also provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H11ClINO2

Molecular Weight

387.60 g/mol

IUPAC Name

5-chloro-N-(2-iodophenyl)-2-methoxybenzamide

InChI

InChI=1S/C14H11ClINO2/c1-19-13-7-6-9(15)8-10(13)14(18)17-12-5-3-2-4-11(12)16/h2-8H,1H3,(H,17,18)

InChI Key

XQFINTPSCJRHFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2I

Origin of Product

United States

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